molecular formula C15H9NO3 B152673 3-(2-Furoyl)quinoline-2-carboxaldehyde CAS No. 126769-01-5

3-(2-Furoyl)quinoline-2-carboxaldehyde

Cat. No. B152673
M. Wt: 251.24 g/mol
InChI Key: PNCHURHVMDRFTR-UHFFFAOYSA-N
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Description

3-(2-Furoyl)quinoline-2-carboxaldehyde is a compound that can be considered as a part of the quinoline and furan families. Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring. Furans are a class of heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Compounds that contain both quinoline and furan moieties can exhibit interesting chemical properties and biological activities.

Synthesis Analysis

The synthesis of furano[3,2-c]quinoline derivatives has been reported through a one-pot synthesis from substituted anilines, benzaldehydes, and dienophiles via the Povarov reaction catalyzed by HCl–ethanol, which provides good to excellent yields with high diastereoselectivity . Another method for synthesizing quinoline–furan conjugates involves the condensation of 2-chloroquinoline-3-carbaldehyde with acetylenedicarboxylates and isocyanides, yielding functionalized furylquinolines in good to excellent yields . Additionally, furo[2',3':5,6]pyrano[4,3-b]quinoline derivatives have been synthesized via intramolecular hetero-Diels–Alder reactions catalyzed by bismuth(III) chloride with high trans selectivity .

Molecular Structure Analysis

The molecular structure of 3-(2-Furoyl)quinoline-2-carboxaldehyde would consist of a quinoline core with a furan ring attached at the 2-position of the quinoline via a furoyl group. The presence of the aldehyde group at the 2-carboxaldehyde position allows for further chemical modifications and reactions. The stereochemistry and specific substituents on the rings can significantly influence the compound's reactivity and physical properties.

Chemical Reactions Analysis

Compounds similar to 3-(2-Furoyl)quinoline-2-carboxaldehyde can participate in various chemical reactions. For instance, furan-2-carbaldehydes have been used as C1 building blocks for the synthesis of bioactive quinazolin-4(3H)-ones through photocatalytic C–C bond cleavage . Moreover, derivatives of furo[2,3-f]quinoline have been synthesized by reacting enamines with quinolinequinones, indicating the potential for 3-(2-Furoyl)quinoline-2-carboxaldehyde to undergo similar reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(2-Furoyl)quinoline-2-carboxaldehyde are not detailed in the provided papers, we can infer that the compound would exhibit properties characteristic of both furan and quinoline derivatives. These might include moderate to high stability, potential aromaticity, and the ability to participate in various organic reactions due to the presence of reactive functional groups such as the aldehyde. The compound's solubility, melting point, and other physical properties would depend on the specific substituents and stereochemistry.

Scientific Research Applications

1. Protein Concentration Estimation

3-(2-Furoyl)quinoline-2-carboxaldehyde (FQ) is used as a sensitive fluorogenic dye for estimating protein concentrations. FQ labels proteins at primary amines, found at lysines and N-termini, enabling accurate estimation of protein concentration in biological samples using SDS-capillary gel electrophoresis-laser induced fluorescence detection (SDS-CGE-LIF) (Arrell & Kalman, 2016).

2. Analysis of Primary Amines

FQ has been synthesized and characterized as a fluorogenic reagent for liquid chromatography. It forms highly fluorescent isoindoles when reacting with primary amines, facilitating the high-sensitivity analysis of amino acids (Beale et al., 1990).

3. Labeling Efficiency in Protein Analysis

FQ is used to study the reaction efficiency with proteins. It labels proteins to produce fluorescent products, and its reaction with alpha-lactalbumin by mass spectrometry revealed variations in labeling efficiency, indicating differences in the accessibility of labeling sites (Wojcik et al., 2008).

4. High Sensitivity Protein Analysis

In automated protein analysis systems, FQ labels proteins creating a fluorescent product. This system provides high sensitivity in detecting proteins, crucial for detailed protein analysis (Michels et al., 2002).

5. Amino Acid Analysis in Pharmaceuticals and Plasma

FQ is used for on-capillary derivatization and analysis of free amino acids in pharmaceutical preparations and plasma samples, providing a reliable method for amino acid analysis (Veledo et al., 2005).

6. Investigation of Biogenic Amines

FQ is utilized for the fluorescent labeling of biogenic amines, enabling their determination in complex samples such as tobacco leaf extract. This approach offers enhanced sensitivity and specificity in the analysis of biogenic amines (Liu et al., 2003).

7. Study of Protein-Phospholipid Interactions

FQ has been employed to study interactions between phospholipids and proteins. This method allows for the detection of these interactions at nanomolar protein concentrations, expanding our understanding of protein-phospholipid dynamics (Hu et al., 2001).

8. Protein Labeling Heterogeneity

Research on FQ's impact on the physical-chemical properties of proteins has shown that labeling with FQ can change the acid-base properties of proteins, affecting their electrophoretic behavior and providing insights into protein structure and function (Stoyanov et al., 2002).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . This means it can cause acute toxicity if ingested, eye irritation, skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(furan-2-carbonyl)quinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO3/c17-9-13-11(15(18)14-6-3-7-19-14)8-10-4-1-2-5-12(10)16-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCHURHVMDRFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C=O)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155292
Record name 3-(2-Furoyl)quinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Furoyl)quinoline-2-carboxaldehyde

CAS RN

126769-01-5
Record name 3-(2-Furoyl)quinoline-2-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126769015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Furoyl)quinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Furoyl)quinoline-2-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
379
Citations
X Liu, LX Yang, YT Lu - Journal of Chromatography A, 2003 - Elsevier
Micellar electrokinetic capillary chromatography with laser-induced fluorescence detection was applied to the determination of biogenic amines including putrescine, histamine, …
Number of citations: 64 www.sciencedirect.com
R Wojcik, KE Swearingen, JA Dickerson… - … of Chromatography a, 2008 - Elsevier
3-(2-Furoyl)quinoline-2-carboxaldehyde (FQ), Chromeo P465, and Chromeo P503 are weakly fluorescent reagents that react with primary amines to produce fluorescent products. We …
Number of citations: 34 www.sciencedirect.com
AV Stoyanov, H Ahmadzadeh, SN Krylov - Journal of Chromatography B, 2002 - Elsevier
Fluorogenic reagents are used for protein labeling when high-sensitivity fluorescence detection is required. Similar to traditional labeling with activated fluorescent dyes, such as …
Number of citations: 36 www.sciencedirect.com
MS Arrell, F Kálmán - Electrophoresis, 2016 - Wiley Online Library
3‐(2‐furoyl)quinoline‐2‐carboxaldehyde (FQ) is a sensitive fluorogenic dye, used for derivatization of proteins for SDS‐CGE with LIF detection (SDS‐CGE‐LIF) at silver staining …
DB Craig, MS Guimond - Food Chemistry, 2022 - Elsevier
Samples containing cyanide were incubated at 85 C in the presence of the fluorogenic reagent 3-(2-furoyl)quinoline-2-carboxaldehyde (FQ) and glutamic acid, and analyzed by …
Number of citations: 8 www.sciencedirect.com
DP Richards, C Stathakis, R Polakowski… - … of Chromatography a, 1999 - Elsevier
We studied the effects of fluorescent labeling on the isoelectric points (pI values) of proteins using capillary isoelectric focusing with laser-induced fluorescence detection (cIEF–LIF). …
Number of citations: 92 www.sciencedirect.com
S Hu, L Zhang, NJ Dovichi - Journal of Chromatography A, 2001 - Elsevier
We report an electrophoretic mobility shift-based method to study the interactions between phospholipids and proteins by capillary electrophoresis with laser-induced fluorescence …
Number of citations: 53 www.sciencedirect.com
Z Zhang, S Krylov, EA Arriaga, R Polakowski… - Analytical …, 2000 - ACS Publications
A single HT29 human colon adenocarcinoma cell was introduced into a fused-silica capillary and lysed, and the protein content was fluorescently labeled with the fluorogenic reagent 3-…
Number of citations: 125 pubs.acs.org
EH Turner, JA Dickerson, LM Ramsay… - … of Chromatography a, 2008 - Elsevier
The spectroscopic and electrophoretic properties of proteins labeled with Chromeo P503 were investigated. Its photobleaching characteristics were determined by continually infusing …
Number of citations: 31 www.sciencedirect.com
S Hu, Z Zhang, LM Cook, EJ Carpenter… - … of Chromatography A, 2000 - Elsevier
Sodium dodecyl sulfate capillary electrophoresis by using hydroxypropylcellulose as the sieving matrix was developed for separation of proteins. 3-(2-furoyl)quinoline-2-carboxaldehyde…
Number of citations: 59 www.sciencedirect.com

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